molecular formula C13H22N4 B2384631 [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine CAS No. 1909294-68-3

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine

カタログ番号: B2384631
CAS番号: 1909294-68-3
分子量: 234.347
InChIキー: CLQJJIMBCJTEAB-MFKMUULPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine core with stereospecific substitutions: a cyclopropyl group at position 1, a 2-methylpyrazol-3-yl moiety at position 2, and a methanamine group at position 2.

特性

IUPAC Name

[(2S,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-16-12(6-7-15-16)13-10(9-14)3-2-8-17(13)11-4-5-11/h6-7,10-11,13H,2-5,8-9,14H2,1H3/t10-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQJJIMBCJTEAB-MFKMUULPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCCN2C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2[C@H](CCCN2C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthetic routes and reaction conditions for [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involve several steps. The preparation typically starts with the synthesis of the piperidine ring, followed by the introduction of the cyclopropyl and pyrazolyl groups. The final step involves the formation of the methanamine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions with halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various cellular processes. In medicine, it is investigated for its potential therapeutic applications, such as its role in drug discovery and development. In industry, it is used in the production of various chemical products.

作用機序

The mechanism of action of [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

類似化合物との比較

Structural Variations and Key Differences

The compound is compared to analogs with modifications in stereochemistry, heterocyclic substituents, and core ring systems (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Core Structure Substituents Stereochemistry Molecular Formula Molecular Weight Key Differences
[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine (Target) Piperidine 2-(2-methylpyrazol-3-yl), 1-cyclopropyl 2S,3R C₁₃H₂₂N₄ 234.34 Reference compound
rac-[(2R,3S)-1-Cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine (1909294-68-3) Piperidine 2-(1-methylpyrazol-5-yl), 1-cyclopropyl 2R,3S C₁₃H₂₂N₄ 234.34 Pyrazole substituent position (5-yl vs. 3-yl); stereochemical inversion
rac-[(2R,3R)-4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine (1969287-63-5) Morpholine 3-(1-methylpyrazol-4-yl), 4-methyl 2R,3R C₁₀H₁₈N₄O 210.28 Morpholine core vs. piperidine; pyrazole substituent position (4-yl)
rac-[(2R,3S)-1-Cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine (1969288-75-2) Piperidine 2-(1-methylimidazol-5-yl), 1-cyclopropyl 2R,3S C₁₃H₂₂N₄ 234.34 Imidazole vs. pyrazole substituent; altered H-bonding capacity
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine (953902-13-1) Pyridine 6-(2-methylimidazol-1-yl) - C₁₀H₁₂N₄ 188.23 Pyridine core vs. piperidine; imidazole substituent

Impact of Stereochemistry

The (2S,3R) configuration of the target compound contrasts with the (2R,3S) or (2R,3R) configurations in analogs (e.g., 1909294-68-3, 1969287-63-5).

Heterocyclic Substituent Variations

  • Pyrazole vs. Imidazole : Replacing pyrazole (as in the target compound) with imidazole (1969288-75-2) introduces an additional nitrogen atom, enhancing hydrogen-bond acceptor capacity but reducing hydrophobicity .
  • Positional Isomerism : Substitutions at pyrazole positions 3-yl (target) vs. 4-yl or 5-yl (e.g., 1969287-63-5) alter electronic distribution and steric bulk, affecting interactions with hydrophobic pockets in biological targets .

Core Ring Modifications

  • Piperidine vs.
  • Pyridine vs. Piperidine : Pyridine-based analogs (e.g., 953902-13-1) lack the piperidine ring’s flexibility, which may limit conformational adaptability in binding .

生物活性

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_{4}

This chemical formula indicates the presence of cyclopropyl and pyrazole moieties, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds with similar structures have exhibited inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
  • Anti-inflammatory Properties :
    • Research indicates that pyrazole derivatives can suppress inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharides (LPS) .
  • Antimicrobial Effects :
    • Some studies have reported that pyrazole derivatives possess antimicrobial properties, effectively disrupting bacterial cell membranes and leading to cell lysis .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine. Key findings include:

  • Substituent Effects : Variations in substituents on the pyrazole ring significantly influence potency against specific targets. For example, halogenated pyrazoles often demonstrate enhanced cytotoxicity compared to their non-halogenated counterparts .
  • Cyclopropyl Influence : The cyclopropyl group contributes to the compound's conformational rigidity, which may enhance binding affinity to biological targets.

Case Studies

  • Antitumor Activity in Breast Cancer Models :
    • A study demonstrated that certain pyrazole derivatives induced apoptosis in MDA-MB-231 cells (a breast cancer cell line), showing a synergistic effect when combined with doxorubicin. This suggests potential for developing combination therapies using [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine .
  • Inhibition of Kinases :
    • The compound has been evaluated for its ability to inhibit kinases involved in cancer progression. For instance, it has shown inhibitory effects against Aurora-A kinase and MRCKα kinase, both of which are implicated in tumor growth and metastasis .

Data Tables

Biological ActivityTarget/MechanismReference
AntitumorBRAF(V600E), EGFR
Anti-inflammatoryTNF-α inhibition
AntimicrobialDisruption of bacterial membranes
Kinase InhibitionAurora-A kinase

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。